2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that features a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide generally involves multi-step organic reactions. Commonly, a starting material such as 3,4-dihydrobenzo[b][1,6]naphthyridine undergoes a chlorination process followed by the introduction of a keto group. Subsequent reactions might involve amide formation where N-(2,6-dimethylphenyl)acetyl chloride reacts with the intermediate product to achieve the final compound.
Industrial Production Methods: Industrial production methods would emphasize scalable and cost-effective processes. This might involve optimized reaction conditions such as temperature control, use of catalysts to enhance yield, and purification methods like crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions including:
Oxidation: : Oxidizing agents can potentially target the dihydrobenzo[b][1,6]naphthyridine ring system.
Reduction: : Specific reducing agents can reduce the keto group to an alcohol.
Substitution: : The chloro substituent can undergo nucleophilic substitution under suitable conditions.
Oxidation: : Use of agents like potassium permanganate (KMnO4).
Reduction: : Common agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines or thiols can be used.
Major Products Formed: Depending on the reaction conditions, products may include:
Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduced derivatives where the keto group is converted to an alcohol.
Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry: 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is explored for its reactivity and stability, contributing to studies on synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound's interaction with biomolecules can provide insights into biochemical pathways and cellular functions, especially due to its complex structure and functional groups.
Medicine: Potential medicinal applications include its use as a precursor or intermediate in the synthesis of pharmacologically active molecules. Its structural features can be pivotal in drug design and development for targeting specific biological pathways.
Industry: Industrially, it could be applied in the manufacture of advanced materials with specific properties, owing to its unique molecular architecture.
Mechanism of Action
The mechanism of action involves the interaction of its functional groups with specific molecular targets. The chloro group and keto functionality can interact with enzymes or receptors, modulating biological pathways. Additionally, the compound's framework allows for binding with active sites on proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds:
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide
8-chloro-10-(dihydrobenzo[b][1,6]naphthyridinylidene)acetamide
Uniqueness: 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide is unique in its combination of the chloro and keto groups along with a complex ring structure. This specific arrangement allows for distinct reactivity and potential applications that may not be observed in closely related compounds. For example, the presence of dimethylphenyl group offers additional steric and electronic effects, potentially altering its interaction with biological targets compared to its analogs.
In sum, this compound stands as a notable compound with diverse synthetic, chemical, and application avenues worthy of detailed exploration.
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-4-3-5-14(2)21(13)25-20(27)12-26-9-8-19-17(11-26)22(28)16-10-15(23)6-7-18(16)24-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVBUPICQVUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.